![molecular formula C8H13ClF3NO B13587646 rac-[(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanolhydrochloride](/img/structure/B13587646.png)
rac-[(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanolhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-[(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanolhydrochloride is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a trifluoromethyl group and a bicyclic azabicycloheptane structure, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanolhydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the azabicycloheptane core, introduction of the trifluoromethyl group, and subsequent functionalization to obtain the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction parameters and purification techniques is crucial to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanolhydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the alcohol group to a carbonyl group.
Reduction: Reduction of the carbonyl group back to an alcohol.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the alcohol group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
rac-[(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanolhydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rac-[(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[320]heptan-1-yl]methanolhydrochloride involves its interaction with specific molecular targets and pathways The trifluoromethyl group and azabicycloheptane structure contribute to its binding affinity and selectivity for certain receptors or enzymes
Comparison with Similar Compounds
Similar Compounds
- rac-[(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride
- rac-(1R,5R,6S)-3-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid
Uniqueness
rac-[(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanolhydrochloride stands out due to its specific combination of functional groups and structural features, which confer unique chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the azabicycloheptane core provides a rigid framework that influences its reactivity and interactions.
This compound’s distinct characteristics make it a valuable subject of study in various scientific disciplines, offering potential for novel applications and discoveries.
Properties
Molecular Formula |
C8H13ClF3NO |
|---|---|
Molecular Weight |
231.64 g/mol |
IUPAC Name |
[(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol;hydrochloride |
InChI |
InChI=1S/C8H12F3NO.ClH/c9-8(10,11)5-1-7(4-13)3-12-2-6(5)7;/h5-6,12-13H,1-4H2;1H/t5-,6+,7+;/m0./s1 |
InChI Key |
UHGXXOXRWIJLPH-VWZUFWLJSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]2[C@]1(CNC2)CO)C(F)(F)F.Cl |
Canonical SMILES |
C1C(C2C1(CNC2)CO)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


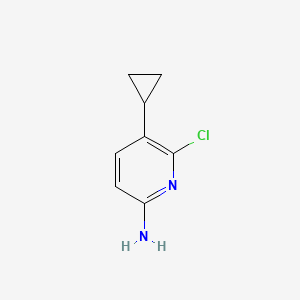
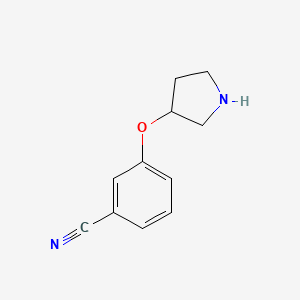
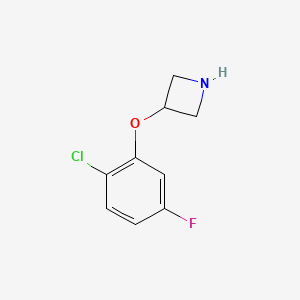
![3-[1-(Trifluoromethyl)cyclopropyl]piperidinehydrochloride](/img/structure/B13587576.png)
![6a-(Aminomethyl)-octahydrocyclopenta[b]pyrrol-2-one,trifluoroaceticacid](/img/structure/B13587593.png)
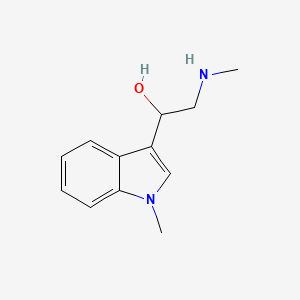

![3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B13587604.png)
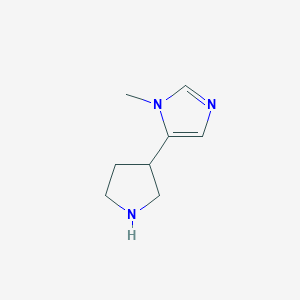

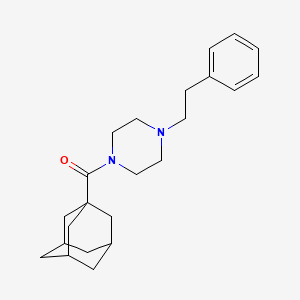
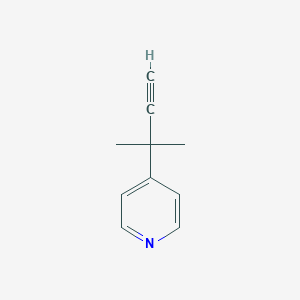
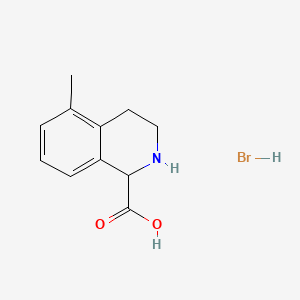
![2-{5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}aceticacidhydrochloride](/img/structure/B13587630.png)
